Molecular Weight vs Des-Allyl Analog
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol exhibits a molecular weight of 193.2 g/mol, which is approximately 40 g/mol higher than its des-allyl analog, 3-methyl-6-nitrophenol (153.14 g/mol) [1]. This significant difference in mass arises from the presence of the allyl substituent, which not only increases steric bulk but also lowers the compound's predicted LogP by approximately 0.85 units compared to the des-allyl analog, indicating a meaningful shift in lipophilicity that affects solvent partitioning and chromatographic behavior [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 193.2 g/mol |
| Comparator Or Baseline | 3-Methyl-6-nitrophenol (153.14 g/mol) |
| Quantified Difference | +40.06 g/mol (26.2% increase) |
| Conditions | Calculated from molecular formula (C10H11NO3 vs C7H7NO3) |
Why This Matters
This molecular weight difference is critical for applications where purification by size-exclusion chromatography or distillation is planned, as the allyl derivative will elute or boil at a significantly different retention time/temperature, demanding distinct purification protocols and preventing direct substitution.
- [1] YYBYY Chemical Service Platform. 2-烯丙基-3-甲基-6-硝基苯酚. Accessed 2026-04-27. View Source
